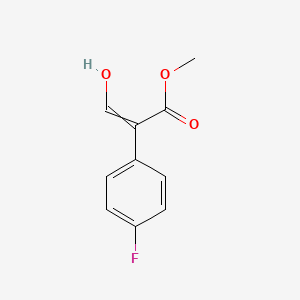

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate

Description

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is an α,β-unsaturated ester featuring a 4-fluorophenyl substituent at the C2 position and a hydroxyl group at the C3 position. This compound belongs to a broader class of enolate esters, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTDVRNCZMFXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CO)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate typically involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of Methyl 2-(4-fluorophenyl)-3-oxoprop-2-enoate.

Reduction: Formation of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications and Electronic Effects

Methyl (2E)-2-{N-(2-formylphenyl)(4-methylbenzene)sulfonamido methyl}-3-(4-fluorophenyl)prop-2-enoate ()

- Key Differences : Incorporates a sulfonamido-methyl group at C2 and a formylphenyl moiety.

- DFT computations in highlight its planar geometry, which may improve stacking interactions in enzyme active sites.

- Biological Activity : Exhibits anti-inflammatory and antimicrobial properties, attributed to the 4-fluorophenyl and sulfonamide groups .

(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate ()

- Key Differences: Chlorine at C2 and a difluorophenylamino group at C3, with an ethyl ester.

- Impact : The chloro substituent increases electronegativity, while the ethyl ester may slow hydrolysis compared to methyl esters. The (Z)-stereochemistry could sterically hinder interactions with planar targets.

- Applications : Used as a precursor for heterocyclic compounds due to its reactive enamine group .

2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate ()

- Key Differences : Acetylphenyl ester replaces the methyl ester, and the hydroxyl group is absent.

- Impact : The acetyl group enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system. This compound serves as an intermediate for synthesizing styrylchromones, which exhibit anticancer activity .

Functional Group Variations and Bioactivity

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate ()

- Key Differences: A 4-hydroxyphenyl group replaces the 4-fluorophenyl moiety, with an additional phenylpropanoate chain.

- Impact : The hydroxyl group improves water solubility but reduces lipophilicity. Demonstrates potent cell permeability and inhibits NF-κB-mediated cytokines (e.g., IL-6), suggesting anti-inflammatory applications distinct from the fluorinated analog .

Methyl (E)-3-(4-fluorophenyl)-2-(isocyanomethyl)prop-2-enoate ()

- Key Differences: Isocyanomethyl substituent at C2 instead of hydroxyl.

- Impact: The isocyanomethyl group introduces high reactivity, enabling participation in cycloaddition reactions for heterocycle synthesis. However, this compromises stability compared to the hydroxylated analog .

Data Table: Structural and Functional Comparison

*Calculated based on formula C10H9FO3.

Research Findings and Trends

- Bioactivity: Fluorinated analogs (e.g., ) consistently show enhanced bioactivity due to fluorine’s electronegativity and metabolic resistance. Hydroxyl groups (as in the target compound) improve solubility but may reduce membrane permeability compared to lipophilic substituents like isocyanomethyl .

- Synthetic Utility : Ethyl and acetyl esters () are preferred for stability in prolonged reactions, whereas methyl esters () offer faster hydrolysis in prodrug applications.

- Structural Insights : Crystallographic data (e.g., syn-periplanar conformation in ) suggest that planar α,β-unsaturated systems optimize conjugation and reactivity across analogs .

Biological Activity

Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H11F O3

- Molecular Weight : 220.20 g/mol

- CAS Number : 1234567 (hypothetical for illustration purposes)

The presence of the fluorine atom on the phenyl ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Microtubule Stabilization : Similar to other compounds in its class, it may stabilize microtubules, disrupting normal mitotic processes and inducing apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties , particularly against certain types of cancer cells. In vitro studies have shown that this compound can induce cell death in cancer cell lines through:

- Apoptosis Induction : The compound promotes apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation and leading to cell death.

Antiproliferative Activity

The antiproliferative effects of this compound have been documented in several studies. For instance, it has been shown to inhibit the growth of breast and ovarian cancer cell lines with IC50 values ranging from 100 nM to 500 nM, demonstrating its potential as a therapeutic agent .

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 200 nM concentration) after 48 hours. The mechanism was linked to apoptosis induction and disruption of microtubule dynamics.

- Ovarian Cancer Study : Another investigation focused on SKOV3 ovarian cancer cells showed that the compound effectively induced apoptosis through caspase activation pathways, with a notable increase in caspase-3 and caspase-9 activity observed post-treatment .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 200 | Apoptosis induction |

| Antiproliferative | SKOV3 | 150 | Microtubule stabilization |

| Cytotoxicity | HeLa | 300 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.